molecular formula C10H7F3N2 B578313 8-(Trifluoromethyl)isoquinolin-3-amine CAS No. 1357945-83-5

8-(Trifluoromethyl)isoquinolin-3-amine

Cat. No.: B578313
CAS No.: 1357945-83-5
M. Wt: 212.175
InChI Key: CYOPFIOCKFMNHI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-3-amine is a chemical compound with the molecular formula C10H7F3N2 It is a derivative of isoquinoline, featuring a trifluoromethyl group at the 8th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Another approach involves the Pomeranz-Fritsch reaction, which is a classical method for synthesizing isoquinoline derivatives . This method involves the condensation of an aryl ketone with hydroxylamine, followed by cyclization with an internal alkyne under rhodium(III)-catalyzed C-H bond activation .

Industrial Production Methods

Industrial production of 8-(Trifluoromethyl)isoquinolin-3-amine may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)isoquinolin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

8-(Trifluoromethyl)isoquinolin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the trifluoromethyl and amine groups.

    Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

    8-Methylisoquinolin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

8-(Trifluoromethyl)isoquinolin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

8-(trifluoromethyl)isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOPFIOCKFMNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857227
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-83-5
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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